molecular formula C20H21BO2 B12501009 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane

Cat. No.: B12501009
M. Wt: 304.2 g/mol
InChI Key: ICESCNGNKLTYAZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a phenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane typically involves the reaction of phenanthrene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Substituted phenanthrene derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Medicinal Chemistry:

    Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various substrates. The boron atom can form reversible covalent bonds with nucleophiles, facilitating various chemical transformations. The phenanthrene moiety can participate in π-π interactions, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene-2-boronic acid: A precursor to 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane.

    Pinacolborane: Another boron-containing compound used in organic synthesis.

    4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: A structurally similar compound with a naphthalene moiety instead of phenanthrene.

Uniqueness

This compound is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C20H21BO2

Molecular Weight

304.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-phenanthren-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)16-11-12-18-15(13-16)10-9-14-7-5-6-8-17(14)18/h5-13H,1-4H3

InChI Key

ICESCNGNKLTYAZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

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